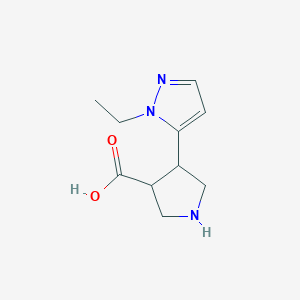
2-Amino-4-ethyl-6-(iso-propyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-ethyl-6-(iso-propyl)pyrimidine is a heterocyclic aromatic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine typically involves the condensation of appropriate aldehydes or ketones with amidines. One common method involves the reaction of 4-ethyl-6-(iso-propyl)pyrimidine-2-carbaldehyde with ammonia or an amine under basic conditions . Another approach is the cyclization of β-diketones with guanidine derivatives .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may use catalysts such as zinc chloride or copper salts to facilitate the cyclization reactions . The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethyl-6-(iso-propyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or alkyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-Amino-4-ethyl-6-(iso-propyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glucuronides . This inhibition can modulate various biological pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of ethyl and iso-propyl groups.
2-Amino-4-ethyl-6-methylpyrimidine: Contains an ethyl group at position 4 and a methyl group at position 6.
2-Amino-4,6-diethylpyrimidine: Features ethyl groups at both positions 4 and 6.
Uniqueness
2-Amino-4-ethyl-6-(iso-propyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and iso-propyl groups can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-ethyl-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-4-7-5-8(6(2)3)12-9(10)11-7/h5-6H,4H2,1-3H3,(H2,10,11,12) |
InChI Key |
WQCZWDLEPORFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)
![N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine](/img/structure/B13269165.png)


![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B13269185.png)

![N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13269187.png)
amine](/img/structure/B13269189.png)

amine](/img/structure/B13269210.png)
![5,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13269215.png)
